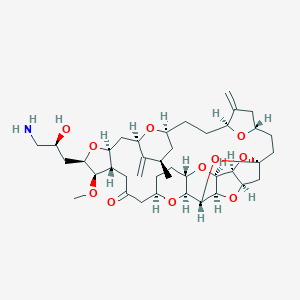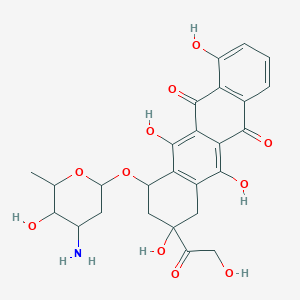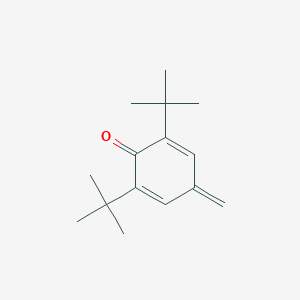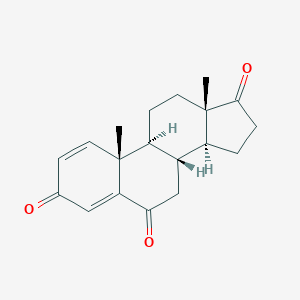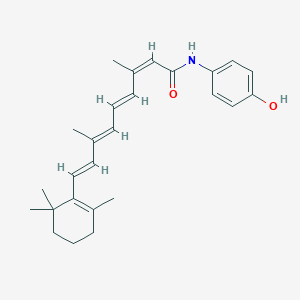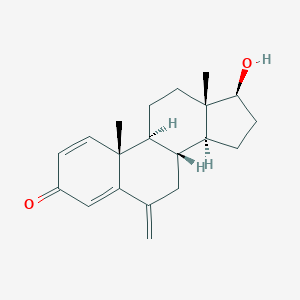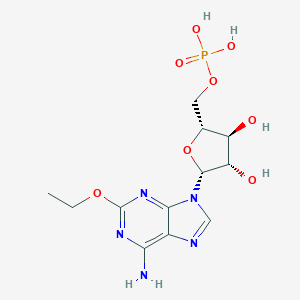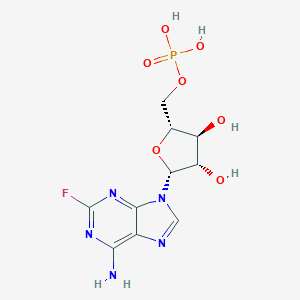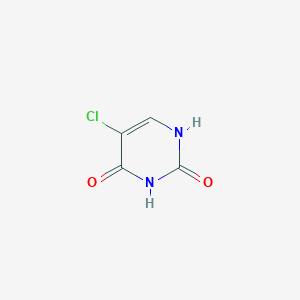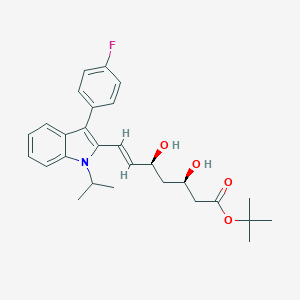
4-Defluoro-4-hydroxy Gefitinib
Descripción general
Descripción
4-Defluoro-4-hydroxy Gefitinib is a member of quinazolines . It is a metabolite of Gefitinib , an anticancer drug that selectively inhibits the epidermal growth factor receptor (EGFR) on cancer cells .
Molecular Structure Analysis
The molecular formula of 4-Defluoro-4-hydroxy Gefitinib is C22H25ClN4O4 . The InChI and Canonical SMILES representations provide a detailed view of its molecular structure .Chemical Reactions Analysis
While specific chemical reactions involving 4-Defluoro-4-hydroxy Gefitinib are not detailed in the retrieved papers, it is known that Gefitinib undergoes metabolic bioactivation by mainly Phase I hepatic metabolism, resulting in chemically reactive metabolites such as 4-Defluoro-4-hydroxy Gefitinib .Physical And Chemical Properties Analysis
The molecular weight of 4-Defluoro-4-hydroxy Gefitinib is 444.9 g/mol . It has 2 hydrogen bond donors and 8 hydrogen bond acceptors . Its exact mass and monoisotopic mass are 444.1564330 g/mol . Other properties like solubility are not explicitly mentioned in the retrieved papers.Aplicaciones Científicas De Investigación
-
Formulation, In Vitro and In Vivo Evaluation of Gefitinib Solid Dispersions
- Scientific Field : Pharmaceutics .
- Application Summary : This study was carried out to develop Gefitinib solid dispersions (SDs) using different carriers and different techniques in order to enhance its dissolution and oral absorption/bioavailability .
- Methods of Application : Various SD formulations of Gef were established using fusion and microwave methods utilizing Soluplus, Kollidone VA64, and polyethylene glycol 4000 (PEG 4000) as the carriers .
- Results : The optimized SD of Gef presented significant release of Gef (82.10%) compared with pure Gef (21.23%). The optimized Gef SD resulted in remarkable improvement in bioavailability compared to the pure Gef .
-
Formulation and Optimization of Gefitinib-Loaded Nanosuspension
- Scientific Field : Pharmaceutical Chemistry .
- Application Summary : The feasibility of a newly developed l-glutamic acid-based dendritic lipopeptide oligomer for drug delivery application was assessed by formulating gefitinib-loaded oligomeric nanosuspension .
- Methods of Application : Gefitinib, a poorly water-soluble anticancer drug, was used as the model drug to prepare an oligomeric nanosuspension by solvent evaporation–ultrasonication method .
- Results : The optimized gefitinib-loaded oligomeric nanosuspension demonstrated acceptable particle-size distribution, surface morphology, colloidal stability, entrapment efficiency, and drug release profile .
-
Novel Gefitinib Formulation with Improved Oral Bioavailability
- Scientific Field : Pharmacokinetics .
- Application Summary : This study demonstrates the novel application of Gefitinib in A431 tumor models .
- Methods of Application : Gefitinib was incorporated into control release microparticles based oral formulation .
- Results : The study suggested that Gefitinib can be successfully incorporated into control release microparticles based oral formulation with enhanced pharmacokinetic and pharmacodynamic activity .
Safety And Hazards
Gefitinib, the parent drug of 4-Defluoro-4-hydroxy Gefitinib, is generally well-tolerated. The most common adverse events are skin reaction and diarrhea, both of which are generally mild, noncumulative, and manageable . Other side effects such as interstitial lung disease and liver toxicity are less common but can be serious .
Direcciones Futuras
The discovery of EGFR mutations and the potential identification of other markers that predict patient response could help to optimize the use of Gefitinib in the future . There is also ongoing research into the development of novel anti-EGFR strategies . The combination of Shenqi Fuzheng injection (SFI) and Gefitinib has shown promising results in overcoming resistance to EGFR-TKIs in NSCLC, suggesting potential future directions for the use of Gefitinib and its metabolites .
Propiedades
IUPAC Name |
2-chloro-4-[[7-methoxy-6-(3-morpholin-4-ylpropoxy)quinazolin-4-yl]amino]phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25ClN4O4/c1-29-20-13-18-16(12-21(20)31-8-2-5-27-6-9-30-10-7-27)22(25-14-24-18)26-15-3-4-19(28)17(23)11-15/h3-4,11-14,28H,2,5-10H2,1H3,(H,24,25,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQWXTDMHBQBADK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)N=CN=C2NC3=CC(=C(C=C3)O)Cl)OCCCN4CCOCC4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25ClN4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60458189 | |
| Record name | AGN-PC-071U1N | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60458189 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
444.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Defluoro-4-hydroxy Gefitinib | |
CAS RN |
847949-50-2 | |
| Record name | 2-Chloro-4-[[7-methoxy-6-[3-(4-morpholinyl)propoxy]-4-quinazolinyl]amino]phenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=847949-50-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | M-387783 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0847949502 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | AGN-PC-071U1N | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60458189 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | M-387783 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M4EV2Y7TJI | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




